MRS1706 - 264622-53-9

MRS1706

Catalog Number: EVT-275526
CAS Number: 264622-53-9
Molecular Formula: C27H29N5O5
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MRS1706 is a synthetically derived compound categorized as a xanthine amide derivative. [, , , , ] It serves as a potent and selective antagonist for the adenosine A2B receptor, a member of the G protein-coupled receptor (GPCR) superfamily. [, , , , , , ] These receptors are implicated in various physiological functions, making MRS1706 a valuable tool for investigating the roles of A2B receptors in cellular signaling and related biological processes. [, , , , , , , , , , , , ]

Molecular Structure Analysis

MRS1706 comprises a xanthine core structure linked to a phenoxy acetamide group. This specific structural configuration contributes to its high affinity and selectivity for the adenosine A2B receptor. [, , ] Detailed analysis of its molecular structure, including bond lengths, angles, and spatial arrangement, can be obtained through techniques like X-ray crystallography or computational modeling.

Mechanism of Action

MRS1706 exerts its effects by competitively binding to the adenosine A2B receptor, effectively blocking the binding site for adenosine and other agonists. [, , , , , , ] This antagonistic action prevents the receptor from being activated and initiating downstream signaling cascades. In certain instances, MRS1706 has been found to act as an inverse agonist, reducing the basal activity of constitutively active A2B receptor mutants. [] This inverse agonism suggests a potential to modulate receptor activity beyond simple antagonism.

Applications
  • Investigating the role of A2B receptors in asthma: MRS1706 has been used to study the effects of A2B receptor blockade on airway responsiveness and inflammation in guinea pig models of asthma. [] These studies have shown that blocking A2B receptors can reduce inflammatory responses and airway hyperreactivity, suggesting a potential therapeutic target for asthma treatment.
  • Studying the impact of A2B receptors on tumor progression: Research has explored the co-expression of A2BR and programmed death-ligand 1 (PD-L1) in oral squamous cell carcinoma. [] The study found that inhibiting A2BR, potentially with MRS1706, alongside PD-L1 blockade could enhance natural killer cell recruitment and cytotoxicity against tumor cells, offering a potential combination therapy approach.
  • Understanding the influence of A2B receptors on angiogenesis: Studies using MRS1706 have investigated the role of A2B receptors in regulating angiogenesis (blood vessel formation). [, ] These studies show that A2B receptor activation can stimulate angiogenesis, highlighting its potential involvement in wound healing and tumor growth.
  • Elucidating the function of A2B receptors in inflammation and immune response: Research has shown that MRS1706 can inhibit adenosine-induced IL-6 release in the brain, suggesting a role for A2B receptors in neuroinflammation. [] Additionally, studies have used MRS1706 to investigate the role of A2B receptors in mast cell activation and cytokine production. []
  • Investigating the therapeutic potential of A2B receptors in cardiovascular diseases: Studies have explored the cardioprotective effects of A2B receptor activation during myocardial reperfusion injury. [] While MRS1706 was used to antagonize the effects, these studies highlight the potential therapeutic value of targeting A2B receptors in cardiovascular diseases.

5'-N-Ethylcarboxamidoadenosine (NECA)

Relevance: NECA is frequently mentioned in the provided papers as a potent agonist used to stimulate adenosine receptors for comparison with MRS1706, a selective antagonist. By observing how MRS1706 modulates the effects of NECA, researchers can determine the specific role of the A2B receptor subtype in various cellular processes. For example, one study found that NECA-induced relaxation of corpus cavernosum smooth muscle was attenuated by MRS1706, confirming the involvement of A2B receptors in this process [].

ZM241385

Relevance: ZM241385 is frequently used alongside MRS1706 in the provided papers to dissect the individual contributions of A2A and A2B receptors. For instance, one study demonstrated that the combination of ZM241385 and MRS1706 completely abrogated the relaxation induced by 2-chloroadenosine in murine corpus cavernosum, indicating the involvement of both receptor subtypes []. This approach helps researchers understand the complex interplay between different adenosine receptor subtypes.

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Relevance: While MRS1706 targets A2B receptors, DPCPX is mentioned in several papers as a tool to block A1 receptors, allowing researchers to isolate the effects of A2B receptor modulation. For example, in a study investigating the effects of adenosine on coronary artery smooth muscle, DPCPX was used to confirm that the observed proliferation was mediated by the A1 receptor, not A2B []. This distinction is crucial for understanding the specific contributions of different adenosine receptor subtypes to complex physiological processes.

SCH-58261

Relevance: SCH-58261 is used in several papers to specifically block A2A receptors, helping researchers delineate the individual contributions of A2A and A2B receptors. For example, one study showed that SCH-58261 completely blocked the relaxation induced by the A2A agonist CGS-21680 in porcine coronary arteries, while MRS1706 only partially attenuated the response to the non-selective agonist NECA []. This suggests that both A2A and A2B receptors contribute to coronary artery relaxation.

CGS-21680

Relevance: CGS-21680 serves as a comparative agonist in some of the studies, activating A2A receptors while MRS1706 blocks A2B receptors. This approach allows researchers to directly compare the effects of activating A2A versus blocking A2B receptors. For instance, in a study on human corpus cavernosum, CGS-21680 produced only partial relaxation, whereas NECA, a non-selective agonist, induced full relaxation, and this full relaxation was attenuated by MRS1706, indicating A2B receptor involvement in achieving complete relaxation [].

ATL313

Relevance: ATL313 is highlighted in one of the papers for its ability to inhibit LPS-induced TNF-alpha production by equine monocytes through A2A receptor activation. This finding is relevant to MRS1706 as it emphasizes the therapeutic potential of targeting adenosine receptors, albeit different subtypes, for inflammatory conditions [].

BAY 60-6583

Relevance: BAY 60-6583 is utilized in one study to directly activate A2B receptors in mucosal dendritic cells (mDCs) derived from patients with Crohn's disease. This activation led to increased secretion of pro-inflammatory cytokines, suggesting a potential role of A2B receptors in the pathogenesis of Crohn's disease []. This finding is particularly relevant to MRS1706 as it underscores the potential therapeutic benefit of A2B receptor antagonism in such inflammatory conditions.

MRS1334

Relevance: In several studies, MRS1334 is employed to block A3 receptors, allowing researchers to eliminate their potential contribution and focus on the interplay between A2A and A2B receptors, the targets of ZM241385 and MRS1706, respectively. This approach helps to confirm that the observed effects are specifically due to A2A or A2B receptor modulation [, ].

Properties

CAS Number

264622-53-9

Product Name

N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide

IUPAC Name

N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide

Molecular Formula

C27H29N5O5

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C27H29N5O5/c1-4-14-31-25-23(26(35)32(15-5-2)27(31)36)29-24(30-25)19-8-12-21(13-9-19)37-16-22(34)28-20-10-6-18(7-11-20)17(3)33/h6-13H,4-5,14-16H2,1-3H3,(H,28,34)(H,29,30)

InChI Key

ZKUCFFYOQOJLGT-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)C

Solubility

Soluble in DMSO

Synonyms

MRS 1706
MRS-1706
MRS1706
N-(4-acetylphenyl)-2-(4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy)acetamide

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.